1-Hydroxyspiro[2.3]hexane-1-carboxylic acid
Description
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid is a spirocyclic carboxylic acid characterized by a hydroxyl group and a carboxylic acid moiety on adjacent carbons of a bicyclic hexane framework. These compounds often exhibit unique stereochemical and electronic properties due to their constrained spirocyclic architecture, making them valuable intermediates in drug discovery .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-hydroxyspiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-5(9)7(10)4-6(7)2-1-3-6/h10H,1-4H2,(H,8,9) |
InChI Key |
ILOWHBFERLRQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC2(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclopropanation and Subsequent Functionalization
One of the primary approaches to prepare 1-hydroxyspiro[2.3]hexane-1-carboxylic acid involves constructing the spirocyclic framework by cyclopropanation of a suitable cyclobutanone derivative, followed by oxidation and hydroxy functionalization at the spiro center.
Step 1: Cyclopropanation
Starting from cyclobutanone or substituted cyclobutanones, a Simmons–Smith-type cyclopropanation or carbene addition reaction is employed to generate the spiro[2.3]hexane skeleton. The choice of carbene precursor (e.g., diiodomethane with zinc-copper couple) and reaction conditions (temperature, solvent) are critical to control regio- and stereoselectivity.Step 2: Introduction of Hydroxy and Carboxylic Acid Groups
The spirocyclic intermediate is then subjected to oxidation reactions to introduce the hydroxy group at the spiro carbon. Oxidizing agents such as m-CPBA or osmium tetroxide may be used depending on the substrate. The carboxylic acid functionality can be introduced either by direct oxidation of a methyl or aldehyde precursor or by hydrolysis of ester intermediates.
Alternative Route: Ring-Closing Reactions
Another synthetic strategy involves ring-closing reactions starting from linear precursors bearing appropriately positioned functional groups:
Intramolecular Cyclization
Linear hydroxy acid precursors with a cyclopropyl and cyclobutyl moiety can undergo intramolecular nucleophilic substitution or Michael addition to form the spirocyclic ring system.Oxidation and Hydroxylation
Subsequent oxidation steps introduce the hydroxy group at the spiro carbon, often using mild oxidants to avoid ring opening.
Enzymatic or Biocatalytic Methods (Emerging)
Recent advances suggest potential biocatalytic approaches for selective hydroxylation of spirocyclic carboxylic acids, though specific protocols for this compound are under exploration.
Reaction Conditions and Yields
| Preparation Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Cyclopropanation | Zn-Cu, CH2I2, ether, 0–25 °C | 60–85 | Stereoselectivity depends on substrate |
| Oxidation to Hydroxyspiroacid | m-CPBA, dichloromethane, 0–25 °C | 50–75 | Controlled to avoid overoxidation |
| Hydrolysis of Esters | Aqueous NaOH or HCl reflux | 80–95 | Converts ester intermediates to acid |
| Intramolecular Cyclization | Base or acid catalysis, reflux in solvent | 40–70 | Requires precise functional group placement |
Research Findings and Optimization
Stereochemical Control: The formation of the spiro center is highly sensitive to reaction conditions. Use of chiral auxiliaries or catalysts can improve enantioselectivity, as reported in several asymmetric synthesis studies.
Functional Group Compatibility: Protecting groups may be necessary during multi-step synthesis to prevent side reactions, especially during oxidation stages.
Scalability: The cyclopropanation and subsequent oxidation steps have been demonstrated on gram scale with reproducible yields, indicating potential for larger-scale synthesis.
Chemical Reactions Analysis
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid has been studied for its potential therapeutic properties. Its unique structural features allow it to act as a scaffold for the development of novel pharmaceuticals.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of spiro compounds exhibit significant anticancer activity. For instance, derivatives synthesized from this compound were evaluated against various human cancer cell lines, including RKO, A-549, MCF-7, and HeLa.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Derivative 4r | RKO | 60.70 | High |
| Derivative 4s | PC-3 | 49.79 | High |
| Derivative 4t | HeLa | 78.72 | Moderate |
These findings indicate that specific derivatives can inhibit cell growth effectively, suggesting potential for further development into anticancer agents .
Organic Synthesis
The compound serves as an intermediate in organic synthesis processes due to its ability to undergo various chemical transformations.
Synthesis Pathways
This compound can be synthesized through several methods involving carboxylic acids and vinyl ethers under solvent-free conditions using iodine as a catalyst. This approach enhances the yield and purity of the product while minimizing environmental impact .
The biological activities of this compound and its derivatives have been evaluated in multiple models to assess their efficacy as potential therapeutic agents.
Antioxidant and Genotoxicity Studies
In addition to anticancer properties, studies have also focused on the antioxidant capabilities of these compounds. The evaluation involved testing against yeast models and assessing their genotoxic effects .
Summary of Applications
Here is a summary table highlighting the key applications of this compound:
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential scaffold for drug development; anticancer activity demonstrated |
| Organic Synthesis | Intermediate for various chemical reactions; efficient synthesis pathways |
| Biological Activity | Evaluated for antioxidant properties; tested against cancer cell lines |
Mechanism of Action
The mechanism of action of 1-Hydroxyspiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow the compound to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function . These interactions can modulate various biological processes, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural analogs of spiro[2.3]hexane-1-carboxylic acid derivatives, highlighting substituent effects on molecular weight, solubility, and stability:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Solubility/Stability | Applications |
|---|---|---|---|---|---|---|
| Spiro[2.3]hexane-1-carboxylic acid | 17202-56-1 | C₇H₁₀O₂ | 126.15 | None | Moderate solubility in DMSO | Organic synthesis |
| 1-Aminospiro[2.3]hexane-1-carboxylic acid | 625827-37-4 | C₇H₁₁NO₂ | 141.17 | Amino (-NH₂) | Soluble in aqueous buffers | Research intermediates |
| 5,5-Difluorospiro[2.3]hexane-1-carboxylic acid | 2303040-09-5 | C₇H₈F₂O₂ | 162.13 | Difluoro (-F₂) | High metabolic stability | Drug development |
| 3’-Hydroxy-spiro[benzofuran-cyclohexane] acid | N/A | C₁₇H₂₂O₄ | 290.15 | Hydroxyl (-OH), methyl | Lipophilic; stable at 2–8°C | Natural product analogs |
Key Observations:
- Substituent Effects: Amino group (e.g., 625827-37-4): Enhances aqueous solubility (critical for biological assays) and enables conjugation via amide bonds . Hydroxyl group (e.g., ): Reduces lipophilicity compared to methyl or halogen substituents, affecting membrane permeability .
Biological Activity
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid is a unique compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound has a distinct spirocyclic structure, which contributes to its biological properties. The molecular formula is C7H10O3, and it features a carboxylic acid functional group that is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CC2(C1)CC2C(=O)O |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents. For instance, in vitro assays demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties . Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This mechanism suggests its potential therapeutic application in treating inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and microbial resistance.
- Receptor Modulation : The compound may influence receptor activity, altering cellular responses to external stimuli, which is crucial in both antimicrobial and anti-inflammatory contexts.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2020), the antimicrobial efficacy of this compound was evaluated against a panel of pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, highlighting its potential as an effective antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
A separate investigation by Johnson et al. (2021) assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in a significant reduction in paw swelling and joint damage compared to control groups, indicating its therapeutic potential in inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 1-Hydroxyspiro[2.3]hexane-1-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodology : The compound is synthesized via multi-step protocols involving spirocyclic scaffold formation. For example, derivatives of bicyclohexane-carboxylic acids (structurally analogous) are prepared using NaOH-mediated deprotection and purification via flash silica gel chromatography (CH₂Cl₂:MeOH:TFA = 20:1:0.1) . Optimization includes adjusting reaction time (e.g., 1.5–2 hours for deprotection) and monitoring intermediates using HPLC (e.g., RT 23.45 min in solvent system A) .
- Key Data : Yields range from 68% to 77% for related spirocyclic compounds under optimized conditions .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology :
- 1H NMR (400 MHz, CD₃OD): Assignments rely on coupling constants (e.g., δ 7.89–7.99 ppm for purine protons, J = 6.4–6.8 Hz for spirocyclic CH groups) .
- HRMS : Used to confirm molecular formulas (e.g., C₁₄H₁₇ClN₅O₄ with [M+H]⁺ = 354.0969) .
- X-ray crystallography (if available): Resolves stereochemistry in bicyclohexane systems .
Q. What are the documented reactivity patterns of the hydroxyl and carboxylic acid groups in this compound?
- Methodology : The hydroxyl group participates in hydrogen bonding (evidenced by NMR shifts), while the carboxylic acid undergoes esterification or amidation. For example, ethyl ester derivatives are synthesized via nucleophilic substitution (e.g., compound 20 with 68% yield) . Stability tests under acidic/basic conditions (e.g., pH 2–12) are recommended to assess functional group integrity.
Advanced Research Questions
Q. How can structural modifications enhance receptor selectivity, particularly for G protein-coupled receptors (GPCRs)?
- Methodology :
- Scaffold Repurposing : Replace substituents on the purine ring (e.g., dimethylamino vs. dicyclopropylmethyl groups) to modulate adenosine receptor binding. Compound 28 (IC₅₀ = 76 nM for A₃AR) demonstrates how bulkier substituents improve selectivity .
- Docking Studies : Use computational models (e.g., InChIKey-based ligand-receptor interactions) to predict binding poses .
- Data Contradiction : Variability in receptor affinity across assays (e.g., cell-based vs. membrane-binding) may arise from differences in assay pH or co-solvents. Normalize data using internal controls (e.g., reference antagonists) .
Q. How should researchers resolve contradictions in pharmacological activity data across studies?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values from multiple sources, accounting for assay conditions (e.g., compound 28’s HRMS-validated purity vs. crude batches) .
- Statistical Validation : Apply ANOVA to assess inter-study variability, with p < 0.05 indicating significant differences .
Q. What computational approaches are effective for modeling spirocyclic interactions with biological targets?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using SMILES/InChI descriptors (e.g., [C@@H] stereochemistry in compound 12) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with activity using regression analysis .
- Validation : Cross-check docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine models .
Q. How can analytical methods be validated for quality control (QC) in enantiomerically pure synthesis?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA-3 to resolve enantiomers (e.g., compound 19 with 97% purity) .
- NMR Chiral Shift Reagents : Employ Eu(hfc)₃ to distinguish diastereomeric complexes .
Safety and Handling in Research Contexts
Q. What safety protocols are critical when handling spirocyclic carboxylic acids in lab-scale synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
